Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
This compound is a brominated bicyclic scaffold featuring a 7-membered azabicyclo[4.1.0]heptane core with a tert-butyl carboxylate group at position 2 and a bromine substituent at position 6. Its stereochemistry (1R,6S,7R) is critical for its conformational rigidity and reactivity. The bromine atom serves as a versatile leaving group, making the compound valuable in nucleophilic substitution reactions and as a precursor in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-5-7-8(12)9(7)13/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKAMOHKZPOIJB-IWSPIJDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1[C@@H]2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.
Introduction of the bromine atom: The bromination of the bicyclic core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Protection of the carboxyl group: The carboxyl group is protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps. This is typically achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 7-position serves as a versatile leaving group, enabling SN2-type displacements with nucleophiles. Key findings include:
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Ammonolysis : Reaction with primary amines (e.g., methylamine) in THF at −78°C yields aziridine derivatives via ring-opening, retaining the bicyclic core while introducing amino groups .
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Grignard Reagents : Treatment with organomagnesium compounds (e.g., MeMgBr) leads to substitution at the brominated position, forming alkylated products with retention of stereochemistry .
Table 1: Nucleophilic Substitution Conditions
| Nucleophile | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NH₂CH₃ | THF | −78°C | 7-amino derivative | 82% | |
| MeMgBr | Et₂O | 0°C | 7-methyl derivative | 68% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings , enabling C–C bond formation:
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Suzuki–Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ produces biaryl derivatives .
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Buchwald–Hartwig Amination : Coupling with secondary amines (e.g., piperidine) introduces nitrogen-containing substituents .
Steric effects from the bicyclic framework reduce reaction rates compared to linear analogs, necessitating elevated temperatures (80–100°C) .
Ring-Opening and Functionalization
The strained bicyclo[4.1.0]heptane ring undergoes acid- or base-mediated ring-opening :
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Deprotection : Treatment with HCl in dioxane removes the tert-butyloxycarbonyl (Boc) group, yielding a free amine intermediate .
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Radical Reactions : Exposure to dichlorocarbene (CCl₂) generates dichlorinated products via radical addition to the double bond in related analogs .
Elimination Reactions
Under basic conditions (e.g., KOtBu), the compound undergoes dehydrohalogenation to form a cyclohexene derivative, reducing ring strain .
Comparative Reactivity with Structural Analogs
The substitution pattern and stereochemistry critically influence reactivity. For example:
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7-Bromo vs. 7-Chloro Analogs : The bromine atom’s superior leaving-group ability enhances substitution rates compared to chlorine .
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Stereochemical Impact : The (1R,6S,7R) configuration restricts nucleophilic attack to the exo face due to steric hindrance from the bicyclic framework .
Table 2: Reactivity Comparison
| Compound | Reaction Type | Relative Rate | Stereochemical Outcome | Source |
|---|---|---|---|---|
| (1R,6S,7R)-7-Bromo derivative | SN2 displacement | 1.0 | Inversion at C7 | |
| (1R,6S,7R)-7-Chloro derivative | SN2 displacement | 0.3 | Inversion at C7 |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate is primarily utilized as a building block in drug discovery and development. Its unique structural features facilitate the design of novel pharmaceutical agents with enhanced efficacy and selectivity against specific biological targets.
Key Applications :
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for antibiotic development.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from damage, suggesting applications in treating neurodegenerative diseases.
Materials Science
The compound's bicyclic structure allows it to serve as a precursor for creating novel materials with tailored properties. Its stability and reactivity make it suitable for developing advanced polymers and composites used in various industrial applications.
Biological Studies
Research into the biological activity of this compound reveals its interactions with various biochemical pathways:
- Mechanism of Action : The bromine atom enhances binding affinity to specific receptors or enzymes, modulating their activity and influencing metabolic pathways.
- Potential Therapeutic Targets : Studies have identified potential targets for this compound in cancer therapy and neuropharmacology, indicating its versatility in addressing multiple health issues.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Testing
In vitro studies demonstrated that this compound exhibited significant activity against multiple strains of bacteria, suggesting its potential as a new antibiotic agent.
Case Study 2: Neuroprotective Mechanisms
Research focused on the neuroprotective effects of this compound revealed that it could reduce oxidative stress in neuronal cells, providing insights into its potential use for treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Bicyclo Ring System Differences
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate Bicyclo System: [2.2.1] (norbornane-like structure). Key Difference: Smaller ring system alters steric and electronic properties, reducing bridgehead strain compared to [4.1.0]. Applications: Used in constrained peptide mimics due to its rigid structure .
Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Substituent Variations
- Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate Substituent: Amino group at position 6 instead of bromine. Reactivity: The amino group enables nucleophilic reactions (e.g., amide coupling), contrasting with the bromine’s role in substitution .
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
Stereochemical Comparisons
Tert-butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Chirality: 1R,4R,5S stereochemistry. Application: Demonstrates selectivity in targeting neurotransmitter receptors due to its distinct stereochemistry .
Physicochemical Properties
| Compound Name | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Key Substituent |
|---|---|---|---|---|
| Target Compound | ~276.17 (est.) | 1.3–1.5 (est.) | 250–300 (est.) | 7-Bromo |
| Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane | 199.25 | 1.141 | 272.5 (predicted) | 7-Oxa |
| Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane | 213.28 | N/A | N/A | 6-Hydroxy |
Biological Activity
Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
- Molecular Formula : C11H18BrNO2
- Molecular Weight : 276.2 g/mol
- CAS Number : 2361610-09-3
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The bromine atom and the bicyclic structure are crucial for its binding affinity and selectivity towards these targets. The compound is known to modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors, which can lead to significant therapeutic effects.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective effects, potentially offering new avenues for the treatment of neurodegenerative diseases.
- Analgesic Properties : The compound has shown promise in pain modulation studies, indicating its potential as an analgesic agent.
Case Studies
A series of studies have explored the biological effects of this compound:
- Study 1 : Investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing a significant inhibitory effect at low concentrations.
- Study 2 : Assessed neuroprotective properties in vitro using neuronal cell lines exposed to neurotoxic agents, showing reduced cell death and improved viability.
Data Table
Comparative Analysis
When compared to similar compounds such as rac-tert-butyl (1R,6S)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate and tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, tert-butyl (1R,6S,7R)-7-bromo shows distinct advantages due to its unique bromine substitution which enhances its reactivity and specificity towards biological targets.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine substitution; bicyclic structure | Antimicrobial, Neuroprotective |
| Rac-tert-butyl (1R,6S)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate | Similar structure without stereochemical specificity | Limited activity |
| Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | Lacks bromine; different reactivity | Lower efficacy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a precursor bicyclic framework. Key steps include:
- Protection of nitrogen : Use of tert-butyloxycarbonyl (Boc) groups to stabilize the azabicyclo structure during bromination .
- Stereochemical control : Chiral catalysts or enantioselective bromination agents (e.g., NBS in polar solvents) to maintain the (1R,6S,7R) configuration .
- Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., DCM or THF) significantly impact yield and purity. For example, lower temperatures reduce side reactions .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Provides definitive proof of the (1R,6S,7R) configuration by resolving spatial arrangement .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents on the bicyclo[4.1.0]heptane framework .
- Chiral HPLC : Validates enantiomeric excess (>98%) by separating diastereomers using chiral stationary phases (e.g., amylose-based columns) .
Q. What purification strategies are effective for isolating this brominated azabicyclo compound?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated products from unreacted precursors .
- Recrystallization : Tert-butyl esters often crystallize well in ether/pentane mixtures, enhancing purity .
- Acid-base extraction : For Boc-protected intermediates, aqueous HCl washes remove unreacted amines .
Advanced Research Questions
Q. How does the bromine substituent at the 7-position influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura coupling : The C-Br bond undergoes palladium-catalyzed coupling with boronic acids. Steric hindrance from the bicyclo framework slows reaction rates, requiring elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) .
- Competing elimination : Base-sensitive conditions (e.g., KCO) may trigger β-hydride elimination; weaker bases like CsCO are preferred .
- Quantitative analysis : Monitor reaction progress via NMR if fluorinated partners are used .
Q. What computational methods can predict the compound’s conformational stability and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates energy minima for chair vs. twist-boat conformations of the bicyclo[4.1.0]heptane ring. B3LYP/6-31G(d) basis sets are commonly used .
- Molecular docking : Simulates binding to enzymes (e.g., proteases) using AutoDock Vina. The bromine’s electronegativity may enhance halogen bonding in active sites .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Reproducibility checks : Compare NMR shifts across solvents (CDCl vs. DMSO-d). For example, the tert-butyl carbonyl signal typically appears at ~155 ppm .
- Isotopic labeling : Introduce or labels to clarify ambiguous peaks in crowded spectra .
- Collaborative validation : Cross-reference data with crystallographic databases (e.g., Cambridge Structural Database) to confirm assignments .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodological Answer :
- Temperature control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit bromine-mediated degradation .
- Lyophilization : For hygroscopic batches, lyophilize in tert-butanol/water mixtures to form stable amorphous solids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
